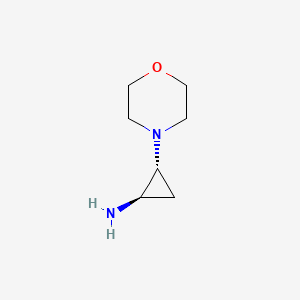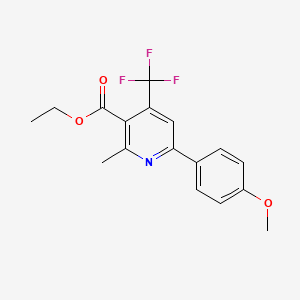
Ethyl 5-fluoro-6-hydroxynicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-fluoro-6-hydroxynicotinate is a fluorinated derivative of nicotinic acid. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both fluorine and hydroxyl groups in its structure imparts distinct reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-fluoro-6-hydroxynicotinate typically involves the fluorination of nicotinic acid derivatives. One common method includes the reaction of ethyl nicotinate with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high purity and yield, making the compound suitable for pharmaceutical and other high-value applications .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 5-fluoro-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups, leading to different derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ethyl 5-fluoro-6-oxonicotinate, while reduction could produce ethyl 5-fluoro-6-aminonicotinate .
Wissenschaftliche Forschungsanwendungen
Ethyl 5-fluoro-6-hydroxynicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which Ethyl 5-fluoro-6-hydroxynicotinate exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- Ethyl 5-fluoro-6-aminonicotinate
- Ethyl 5-chloro-6-hydroxynicotinate
- Ethyl 5-bromo-6-hydroxynicotinate
Comparison: Ethyl 5-fluoro-6-hydroxynicotinate is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct reactivity and biological activity. Compared to its chloro and bromo analogs, the fluorinated compound often exhibits higher stability and different reactivity patterns, making it valuable for specific applications in pharmaceuticals and organic synthesis .
Eigenschaften
Molekularformel |
C8H8FNO3 |
|---|---|
Molekulargewicht |
185.15 g/mol |
IUPAC-Name |
ethyl 5-fluoro-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8FNO3/c1-2-13-8(12)5-3-6(9)7(11)10-4-5/h3-4H,2H2,1H3,(H,10,11) |
InChI-Schlüssel |
MOQPZKKOGAJVJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CNC(=O)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(10-pyridin-4-yl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)pyridine](/img/structure/B13351430.png)








![(3S,4R)-4-{[(6-methoxypyridin-3-yl)methyl]amino}oxolan-3-ol](/img/structure/B13351471.png)

